3-(トリフルオロメチル)-1H-インダゾール-5-カルボン酸

概要

説明

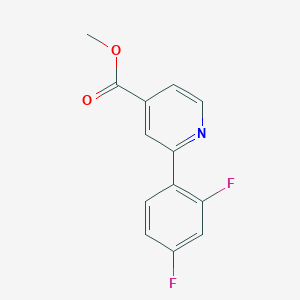

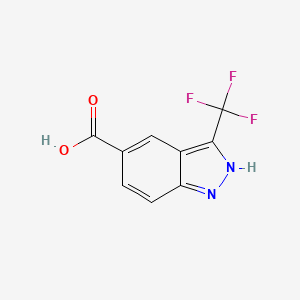

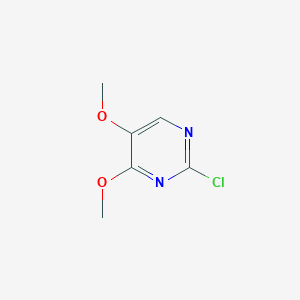

The compound “3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid” contains an indazole ring which is a bicyclic compound consisting of fused benzene and pyrazole rings. The “3-(Trifluoromethyl)” indicates a trifluoromethyl group (-CF3) attached to the third carbon of the indazole ring. The “5-carboxylic acid” indicates a carboxylic acid group (-COOH) attached to the fifth carbon of the indazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, with the trifluoromethyl group providing electron-withdrawing character, and the carboxylic acid group capable of forming hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the carboxylic acid group. The trifluoromethyl group could potentially undergo reactions with nucleophiles, while the carboxylic acid group could participate in typical acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to significantly influence the electronegativity, lipophilicity, and metabolic stability of a molecule .科学的研究の応用

医薬品開発

3-(トリフルオロメチル)-1H-インダゾール-5-カルボン酸中のトリフルオロメチル基は、多くのFDA承認薬剤において一般的な薬理フォアです。この基は、医薬品の生物活性と代謝安定性を大幅に高めることができます 。この化合物の構造により、さまざまな薬剤分子に組み込むことができ、幅広い疾患の治療につながる可能性があります。

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which include 3-(trifluoromethyl)-1h-indazole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.

Pharmacokinetics

The physicochemical properties of indole derivatives, such as lipophilicity, can influence their pharmacokinetics . These properties can impact the bioavailability of the compound, affecting its ability to reach its targets and exert its effects.

Result of Action

It is known that indole derivatives can exert a variety of effects, depending on their specific targets and the nature of their interactions with these targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid. For example, the relative importance of different biochemical pathways can depend on environmental conditions .

生化学分析

Biochemical Properties

The trifluoromethyl group in 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine This property can influence the compound’s interactions with various biomolecules

Molecular Mechanism

It is known that trifluoromethyl-substituted compounds can undergo various reactions, including radical trifluoromethylation

特性

IUPAC Name |

3-(trifluoromethyl)-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKPNGNKOMYRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)

![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)